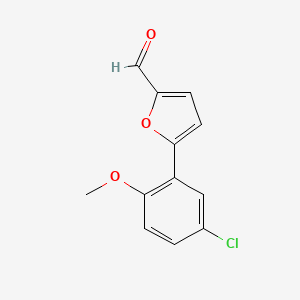

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde

Description

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde is a furan-based aromatic aldehyde with a methoxy (-OCH₃) and chloro (-Cl) substituent on the phenyl ring. This compound is structurally significant in medicinal chemistry and organic synthesis, often serving as a key intermediate for pharmaceuticals and agrochemicals . Its reactivity stems from the aldehyde group and the electron-donating methoxy substituent, which influence its participation in condensation, nucleophilic addition, and cross-coupling reactions.

Properties

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-15-11-4-2-8(13)6-10(11)12-5-3-9(7-14)16-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAOQPJGWUDXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853314-04-2 | |

| Record name | 5-(5-CHLORO-2-METHOXYPHENYL)-2-FURALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and furan-2-carbaldehyde.

Reaction Conditions: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 5-(5-Chloro-2-methoxyphenyl)furan-2-carboxylic acid.

Reduction: 5-(5-Chloro-2-methoxyphenyl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde exhibit promising anticancer properties. For instance, derivatives of furan-based compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural similarity allows for the exploration of this compound as a potential lead in cancer drug development.

Neuroprotective Effects

Research has demonstrated that furan derivatives can possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress makes it a candidate for further investigation in neuropharmacology .

Anti-inflammatory Properties

Furan-based compounds, including those related to this compound, have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and may be useful in treating conditions characterized by chronic inflammation .

Polymer Science Applications

Biobased Polymers

The derivatives of furan compounds are being explored as monomers for the synthesis of biobased polymers. The conversion of this compound into polymeric materials could lead to sustainable alternatives to petroleum-based plastics. Studies have shown that furan-derived polymers exhibit desirable mechanical properties and biodegradability .

Coatings and Adhesives

Furan derivatives have been utilized in the development of coatings and adhesives due to their excellent adhesion properties and chemical resistance. The incorporation of this compound into formulations can enhance performance characteristics while promoting sustainability in material science .

Agricultural Chemistry Applications

Pesticidal Activity

Compounds similar to this compound have been investigated for their pesticidal properties. Some studies suggest that these compounds may act as effective fungicides or insecticides, providing an eco-friendly alternative to conventional pesticides .

Plant Growth Regulators

Research indicates that furan derivatives could also serve as plant growth regulators, enhancing growth rates or resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices.

Case Study 1: Anticancer Research

A study examining the anticancer effects of furan derivatives highlighted the compound's ability to induce apoptosis in breast cancer cells. The results showed a significant reduction in cell viability when treated with specific concentrations of the compound, suggesting its potential use as a therapeutic agent.

Case Study 2: Biobased Polymer Development

In a project focused on developing biobased polymers from furan derivatives, researchers successfully synthesized a new polymer using this compound as a precursor. The resulting material exhibited high tensile strength and biodegradability, positioning it as a viable alternative for traditional plastics.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues with Different Aromatic Substituents

Substituents on the phenyl ring significantly alter physical, thermodynamic, and reactive properties:

Chloro and Methoxy Derivatives

5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) :

5-(2-Chloro-4-fluorophenyl)furan-2-carbaldehyde :

Nitro Derivatives

- 5-(4-Nitrophenyl)-furan-2-carbaldehyde: Substituent: 4-NO₂. Thermodynamics: Enthalpy of combustion (∆cH°) = -3567.8 kJ/mol . The electron-withdrawing nitro group contrasts with methoxy, reducing electron density on the furan ring and increasing reactivity in electrophilic substitutions.

Methyl and Methoxy Derivatives

- 5-(5-Chloro-2-methylphenyl)furan-2-carbaldehyde: Substituents: 5-Cl, 2-CH₃.

Heterocyclic Variations: Furan vs. Thiophene

Replacing the furan ring with thiophene alters electronic and physical properties:

- 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b): Yield: 25% (lower than furan analog 1a), m.p. 88–90°C .

Thermodynamic and Physical Properties

Substituent position and type critically influence thermodynamic parameters:

- Methoxy vs. Nitro Groups : Methoxy’s electron-donating nature increases electron density on the furan ring, enhancing nucleophilic reactivity, while nitro groups promote electrophilic attack.

Biological Activity

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C12H9ClO3

- CAS Number : 853314-04-2

- Molecular Weight : 234.65 g/mol

The compound features a furan ring substituted with a chloromethoxyphenyl group, which is crucial for its biological activity. The presence of the chloro and methoxy groups can influence the electronic properties of the molecule, thereby affecting its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with furan under acidic conditions. Various methodologies, including microwave-assisted synthesis, have been reported to enhance yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of furan compounds exhibit antimicrobial activity. For example, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

This compound has shown promising results in anticancer assays. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, compounds similar to this structure have demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting potent cytotoxic effects .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 0.05 - 0.17 | Tubulin polymerization inhibition |

| MCF-7 (Breast cancer) | 0.08 - 1.14 | Apoptosis induction via caspases |

| HeLa (Cervical cancer) | <1 | Cell cycle arrest |

Anti-inflammatory Effects

Some studies suggest that furan derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could position them as potential therapeutic agents for conditions characterized by chronic inflammation .

The biological activities of this compound may be attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes critical for metabolic processes in pathogens or cancer cells.

- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies

- Antimicrobial Activity Study : A disc diffusion method was employed to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control substances .

- Cytotoxicity Assessment : In a study involving various cancer cell lines, this compound demonstrated higher cytotoxicity than standard chemotherapeutics like Combretastatin-A4, indicating its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.